

Statistical analysis of Isocyclocitral bioactivity data

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Compound of Interest

Compound Name: *Isocyclocitral*

Cat. No.: *B075674*

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A Comparative Analysis of Isocyclocitral Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of the bioactivity data currently available for **Isocyclocitral**, a fragrance ingredient, and compares it with its constitutional isomer, Citral. Due to the limited public data on the therapeutic bioactivity of **Isocyclocitral**, this comparison primarily focuses on toxicological endpoints. Citral is included as a comparator due to its structural similarity and the more extensive body of research on its biological effects.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for **Isocyclocitral** and Citral, focusing on acute toxicity and dermal sensitization potential.

Table 1: Acute Toxicity Data

Compound	Test	Species	Route	LD50 Value	Citation
Isocyclocitral	Acute Toxicity	Rat	Oral	4.5 mL/kg	
	Acute Toxicity	Rabbit	Dermal	> 5 mL/kg	
Citral	Acute Toxicity	Rat	Oral	4950 - 6800 mg/kg	[1][2][3][4]
	Acute Toxicity	Rabbit	Dermal	2250 mg/kg	[1][2][3]
	Acute Toxicity	Mouse	Oral	6 g/kg	[3]

Table 2: Dermal Sensitization Data

Compound	Test	Species	Endpoint	Result	Citation
Isocyclocitral	Dermal Sensitization	Human	Sensitizer	Potential dermal sensitizer	
Citral	Dermal Sensitization	Human	No Observed Effect Level (NOEL)	1400 µg/cm ²	[5][6]
Local Lymph Node Assay (LLNA)	Mouse	EC3	6.3%	[2]	

EC3: Estimated concentration needed to produce a threefold increase in lymphocyte proliferation.

Table 3: Antimicrobial Activity of Citral

Limited data exists on the antimicrobial properties of **Isocyclocitral**. However, its isomer, Citral, has demonstrated broad-spectrum antimicrobial activity.

Organism	Test	MIC Value	Citation
Cronobacter sakazakii	Agar Dilution	0.27 - 0.54 mg/mL	[7]
Candida albicans	Broth Microdilution	0.0313% (v/v)	[8]
Candida tropicalis	Broth Microdilution	0.0156% (v/v)	[8]
Staphylococcus aureus	Broth Microdilution	0.0313% (v/v)	[8]
Escherichia coli	Not Specified	2.1 log reduction (with 20% citral coating)	
Vibrio parahaemolyticus	Not Specified	0.125 mg/mL	[9]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guideline 425)

The Up-and-Down Procedure (UDP) is utilized to estimate the median lethal dose (LD50). The test involves administering a single oral dose of the test substance to animals in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method minimizes the number of animals required while still providing a statistically valid estimate of the LD50. Observations of toxic effects and mortality are recorded for at least 14 days post-dosing.[10]

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

This test assesses the potential hazard from short-term dermal exposure to a substance. A single dose of the test substance is applied to a shaved area of the skin of the test animals (commonly rats or rabbits). The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality over a 14-day period.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Dermal Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to assess the skin sensitization potential of a substance in humans. The test consists of two phases: an induction phase and a challenge phase. During the induction phase, the test material is applied repeatedly to the same site on the skin of volunteers. After a rest period, the challenge phase involves applying the substance to a new skin site to determine if an allergic response has been induced.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution of the test substance is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the substance at which there is no visible turbidity.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

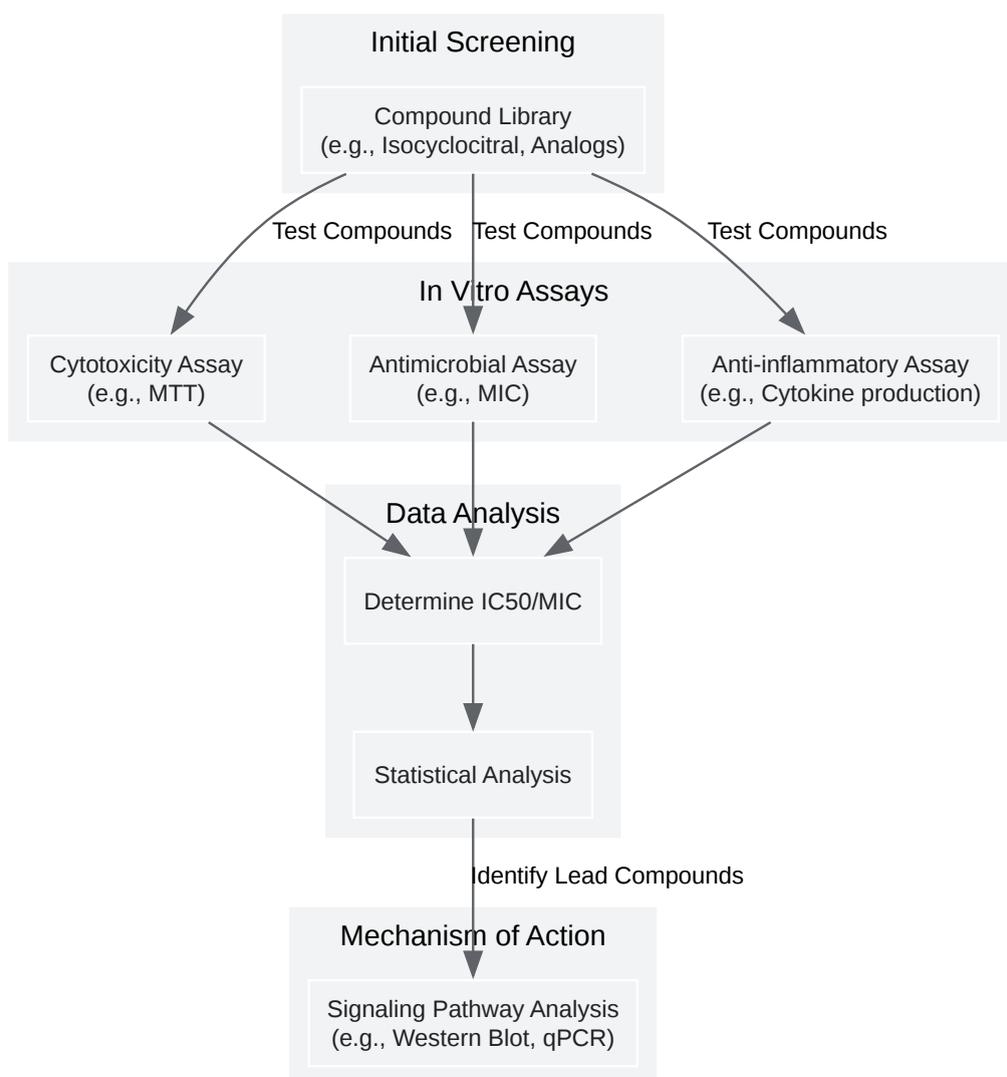
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically between 550 and 600 nm) after solubilizing the crystals.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Signaling Pathways and Experimental Workflows

While specific signaling pathways for **Isocyclocitral**'s bioactivity are not well-documented, the anti-inflammatory effects of its isomer, Citral, are known to involve pathways such as the NF- κ B signaling cascade.

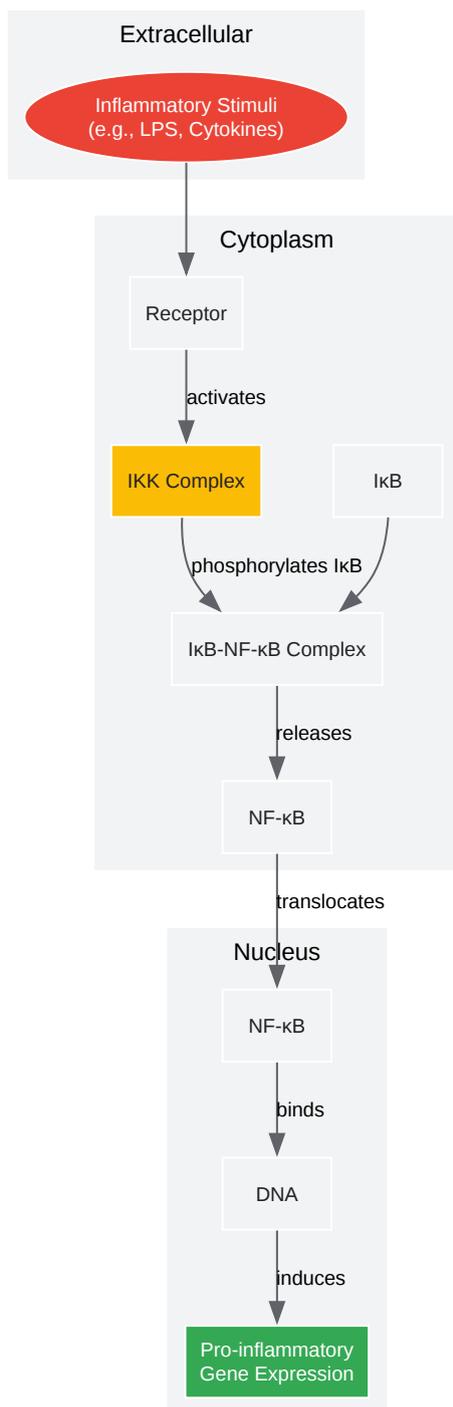
Experimental Workflow for Bioactivity Screening



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Bioactivity Screening Workflow

Simplified NF-κB Signaling Pathway in Inflammation



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